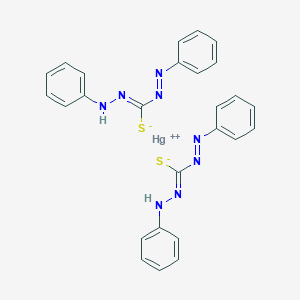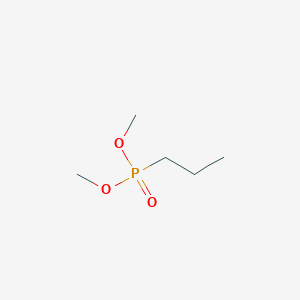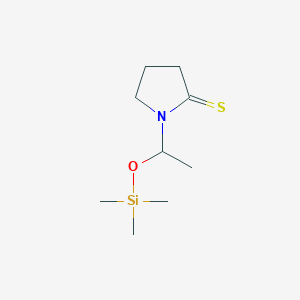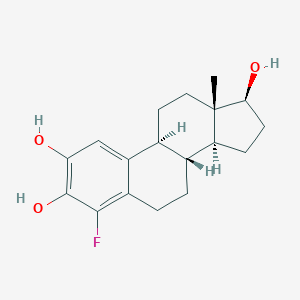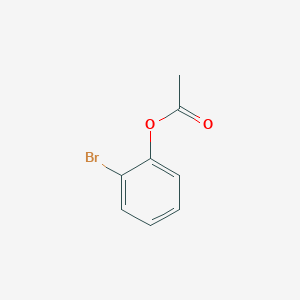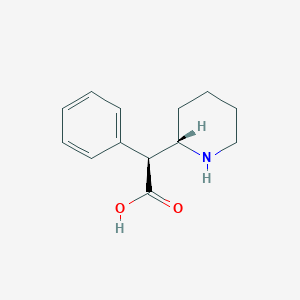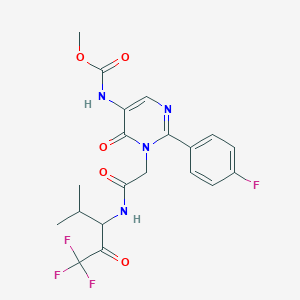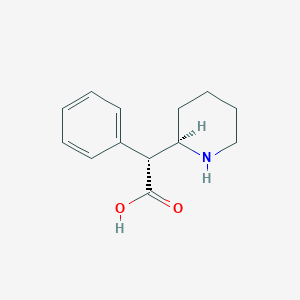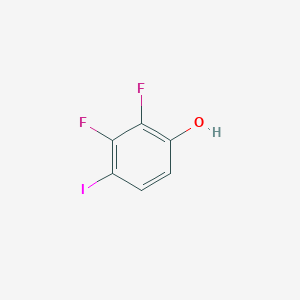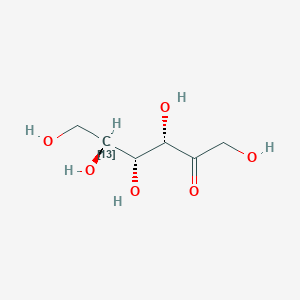
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one
Overview
Description
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one is a complex organic compound characterized by multiple hydroxyl groups attached to a hexanone backbone
Mechanism of Action
Target of Action
It is identified as an endogenous metabolite , which suggests that it may interact with various enzymes and receptors within the body.
Mode of Action
As an endogenous metabolite , it likely participates in various biochemical reactions and may influence the function of certain enzymes or pathways.
Biochemical Pathways
Given its classification as an endogenous metabolite , it is plausible that it is involved in multiple metabolic pathways.
Result of Action
As an endogenous metabolite , it likely plays a role in normal physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Combining smaller aldehyde or ketone molecules to form the hexanone backbone.
Hydroxylation: Introducing hydroxyl groups through reactions such as epoxidation followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Using catalysts to enhance reaction rates and yields.
Purification Techniques: Employing methods like crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield hexanedione derivatives.
Reduction: May yield hexanol derivatives.
Substitution: May yield halogenated or other substituted hexanone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to (3S,4R,5R)-1,3,4,5,6-Pentahydroxy(513C)hexan-2-one include:
Hexanediol: A compound with two hydroxyl groups.
Hexanetriol: A compound with three hydroxyl groups.
Hexanetetrol: A compound with four hydroxyl groups.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5,6-pentahydroxy(513C)hexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-ZVICMISHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


